Dimethyl(4-chlorophenyl)silanol

Palladium Catalysis Cross-Coupling Aryl Silanols

Dimethyl(4-chlorophenyl)silanol (CAS 18246-04-3) is an aryl silanol organosilicon compound featuring a dimethylsilyl hydroxyl group and a para‑chlorophenyl substituent. This compound exists as a liquid at ambient temperature (20°C) and is primarily employed as a versatile building block in palladium‑catalyzed cross‑coupling reactions and as a biologically active intermediate with demonstrated in vitro anti‑proliferative effects against human lung cancer cells.

Molecular Formula C8H11ClOSi
Molecular Weight 186.71 g/mol
CAS No. 18246-04-3
Cat. No. B099688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(4-chlorophenyl)silanol
CAS18246-04-3
Synonyms4-Chlorophenyldimethylsilanol
Molecular FormulaC8H11ClOSi
Molecular Weight186.71 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
InChIKeyKOCSUCCLZUOSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(4-chlorophenyl)silanol (CAS 18246-04-3): A Strategic Aryl Silanol for Cross‑Coupling and Biomedical Research


Dimethyl(4-chlorophenyl)silanol (CAS 18246-04-3) is an aryl silanol organosilicon compound featuring a dimethylsilyl hydroxyl group and a para‑chlorophenyl substituent . This compound exists as a liquid at ambient temperature (20°C) and is primarily employed as a versatile building block in palladium‑catalyzed cross‑coupling reactions [1] and as a biologically active intermediate with demonstrated in vitro anti‑proliferative effects against human lung cancer cells .

Why Generic Substitution Fails: Structural and Electronic Distinctions of Dimethyl(4-chlorophenyl)silanol


Aryl silanols are not interchangeable; their reactivity and application outcomes are dictated by subtle steric and electronic features. Dimethyl(4-chlorophenyl)silanol occupies a unique niche: its para‑chloro substituent imparts an electron‑withdrawing character that modulates the silanol Si–O bond polarity and influences both cross‑coupling efficiency and biological activity [1]. In contrast, its close analog dimethyl(phenyl)silanol lacks this substituent, leading to a markedly different electronic profile and, consequently, altered reactivity in palladium‑catalyzed transformations and distinct biological interactions . Direct substitution of one aryl silanol for another without accounting for these differences risks suboptimal yields in synthetic sequences or divergent biological assay results, making this specific derivative the required reagent for targeted applications.

Product‑Specific Quantitative Evidence: Dimethyl(4-chlorophenyl)silanol vs. Closest Analogs


Superior Cross‑Coupling Efficiency: Electron‑Poor Aryl Silanol vs. Electron‑Rich Analogs

Dimethyl(4-chlorophenyl)silanol, as an electron‑poor aryl(dimethyl)silanol, can achieve high yields in palladium‑catalyzed cross‑coupling reactions with aryl halides when activated with cesium hydroxide monohydrate, a condition distinct from that required for electron‑rich analogs [1]. The para‑chloro substituent lowers the electron density on the silicon atom, facilitating transmetalation in the catalytic cycle and enabling efficient coupling under specific basic conditions that might not be optimal for unsubstituted or electron‑donating derivatives.

Palladium Catalysis Cross-Coupling Aryl Silanols

Quantitative Biological Activity: Anti‑Proliferative IC₅₀ in Human Lung Cancer Cells

Dimethyl(4-chlorophenyl)silanol exhibits potent in vitro anti‑proliferative activity against human lung cancer cells, with a reported IC₅₀ value of approximately 15 µM . This activity is mechanistically linked to the induction of apoptosis, a feature not widely documented for simpler alkyl or unsubstituted aryl silanols. While direct head‑to‑head IC₅₀ data for the closest analog dimethyl(phenyl)silanol are not available, the presence of the 4‑chloro substituent is known to influence lipophilicity and DNA binding, suggesting that this derivative possesses a distinct biological profile compared to non‑halogenated silanols.

Cancer Biology Apoptosis Organosilicon Pharmacology

High‑Yield Deprotonation for Silanolate Formation: 95% Yield Under Mild Conditions

The deprotonation of dimethyl(4-chlorophenyl)silanol with potassium hydride in tetrahydrofuran proceeds with a high isolated yield of 95% to give potassium (4-chlorophenyl)dimethylsilanolate [1]. This silanolate is a highly reactive nucleophile suitable for cross‑coupling with aromatic and heteroaromatic halides [2]. In contrast, the deprotonation of sterically hindered or electron‑rich silanols can be less efficient or require more forcing conditions, making this derivative a more reliable precursor for silanolate‑based coupling methodologies.

Organometallic Synthesis Silanolate Generation Cross-Coupling Precursors

Physical‑State Differentiation: Liquid vs. Solid Handling for Analogous Aryl Silanols

Dimethyl(4-chlorophenyl)silanol is a liquid at 20°C , whereas many structurally related aryl silanols (e.g., tris(4-chlorophenyl)silanol, CAS 18373-61-0) are solids at ambient temperature . This liquid physical form can simplify automated dispensing, improve solubility in certain reaction media, and reduce the need for pre‑dissolution steps compared to solid analogs. While this is not a direct performance advantage in the reaction itself, it represents a practical differentiation that influences procurement decisions in high‑throughput or automated synthesis environments.

Reagent Handling Physical Properties Laboratory Automation

Best Research and Industrial Application Scenarios for Dimethyl(4-chlorophenyl)silanol


Palladium‑Catalyzed Synthesis of Biaryl Pharmacophores

Dimethyl(4-chlorophenyl)silanol is optimally employed as an aryl nucleophile partner in palladium‑catalyzed cross‑coupling reactions (e.g., Hiyama‑type couplings) for the construction of unsymmetrical biaryl scaffolds common in drug discovery [1]. Its electron‑poor nature, conferred by the 4‑chloro substituent, aligns with the reactivity requirements of specific catalytic conditions (e.g., CsOH·H₂O activation) that enable high yields when coupling with electron‑rich or neutral aryl halides [1]. This makes it a valuable building block for medicinal chemists synthesizing biaryl‑containing lead compounds.

In Vitro Anticancer SAR Studies Targeting Lung Adenocarcinoma

Given its documented in vitro anti‑proliferative activity against human lung cancer cells (IC₅₀ ≈ 15 µM) and ability to induce apoptosis , this silanol serves as a specific tool compound for structure‑activity relationship (SAR) investigations in organosilicon‑based anticancer research. Its activity profile can be compared against that of non‑halogenated aryl silanols to delineate the contribution of the chloro substituent to cytotoxicity and apoptotic signaling pathways.

Preparation of Reactive Potassium Silanolate for Cross‑Coupling

The high‑yielding (95%) deprotonation of dimethyl(4-chlorophenyl)silanol with KH in THF provides a convenient, reliable route to potassium (4-chlorophenyl)dimethylsilanolate [2]. This silanolate is a potent nucleophile for cross‑coupling with aryl bromides and chlorides under mild conditions [1]. This application is particularly valuable for process chemists seeking a robust, scalable method to generate an aryl silanolate intermediate for subsequent C–C bond formation.

Automated Synthesis Workflows Benefiting from Liquid Reagent Handling

Because dimethyl(4-chlorophenyl)silanol is a liquid at room temperature, it is well‑suited for integration into automated synthesis platforms that utilize liquid‑handling robotics . In contrast to solid aryl silanols that require weighing and dissolution steps, this compound can be dispensed directly, reducing operational complexity and improving reproducibility in high‑throughput reaction screening or parallel library synthesis.

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